molecular formula C22H15N3 B1340194 4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile CAS No. 29898-72-4

4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile

Cat. No. B1340194
CAS RN: 29898-72-4
M. Wt: 321.4 g/mol
InChI Key: KGOZFYOJDPVGMV-UHFFFAOYSA-N
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Description

4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a benzonitrile group attached to an imidazole ring that is further substituted with phenyl groups.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One such method involves a one-pot synthesis starting from N-phenylbenzimidamides and halobenzenes, utilizing a Pd-catalyzed N-arylation followed by a Cu-catalyzed C–H functionalization/C–N bond formation process . Another approach for synthesizing imidazole derivatives includes reacting Benzil with substituted benzaldehyde in the presence of a sodium cyanide catalyst, followed by further functionalization to obtain sulfonamide derivatives . Additionally, the use of Gadolinium(III) trifluoromethanesulfonate as a catalyst in ethanol reflux conditions has been reported for the synthesis of related imidazole compounds .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is confirmed through various spectroscopic techniques such as NMR, IR, and elemental analysis. These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of chemical bonds . X-ray crystallography can also be employed to obtain precise structural data, as seen in the design of farnesyltransferase inhibitors where the molecular structure played a crucial role in the compound's selectivity and activity .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For instance, the addition of acetic acid to certain imidazole compounds can lead to the formation of phenyl-imidazole derivatives, while oxidation reactions can yield different products depending on the oxidizing agent and conditions used . The electrochemical properties of imidazole derivatives, such as redox characteristics, can also be influenced by the presence of substituents on the imidazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as melting points, solubility, and electrochemical behavior, are influenced by the nature of the substituents and the overall molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its potential use as a pharmaceutical agent . The analgesic activity of certain imidazole derivatives has been evaluated, with some compounds showing moderate to good activity, highlighting the importance of structural features in their biological efficacy .

Scientific Research Applications

Synthesis and Characterization

  • Fluorophores Synthesis : Imidazole derivatives, including those with a core structure similar to 4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile, have been synthesized and characterized for their potential as Y-shaped fluorophores. These compounds exhibit intense emission maxima in the range of 440–630 nm and excellent photostabilities, making them promising for applications in fluorescence technologies (Ozturk et al., 2012).

Chemosensors

  • Detection of Cyanide and Mercury Ions : Imidazole-based compounds similar to 4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile have been used as chemosensors for the reversible detection of cyanide and mercury ions. These compounds demonstrate a quenching of fluorescence upon interaction with CN- ions, making them useful for environmental and safety monitoring applications (Emandi et al., 2018).

Antimicrobial Evaluation

  • Antibacterial and Antifungal Properties : Derivatives of 4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile have been evaluated for their antimicrobial properties. They have shown significant activity against bacteria like S. aureus and E. coli, as well as fungi like C. albicans (Khanage et al., 2020).

Optical and Electronic Properties

  • Nonlinear Optical Exploration : Tetra substituted imidazoles, similar to 4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile, have been explored for their nonlinear optical properties. These studies involve both experimental and computational analyses, indicating potential applications in electronic and photonic devices (Ahmad et al., 2018).

Photostability and Chromotropism

  • Photochromic Behavior : Imidazole derivatives show remarkable chromotropic properties and photostability. They exhibit rapid and reversible photochromic behavior, which is essential for applications in smart materials and photo-responsive technologies (Sakaino, 1983).

Organic Light-Emitting Diodes (OLEDs)

  • Deep-Blue and White OLEDs : Phenanthroimidazole derivatives, structurally related to 4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile, have been used to create high-performance deep-blue and white organic light-emitting diodes (OLEDs). These materials exhibit high quantum yields and good stabilities, highlighting their significance in advanced display and lighting technologies (Du et al., 2017).

Polymer Synthesis

  • Polyimides with Imidazole Pendant Groups : Novel polyimides incorporating imidazole structures, akin to 4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile, have been synthesized. These materials demonstrate excellent solubility and thermal stability, making them suitable for high-performance material applications (Ghaemy et al., 2009).

Anthelmintic Activity

  • Treatment of Parasitic Worm Infections : Some imidazole derivatives have been found to possess significant anthelmintic activity, offering potential therapeutic applications in combating parasitic worm infections (Dutta, 2010).

Local Anesthetic Effects

  • Potential as Local Anesthetics : Tetrasubstituted imidazole derivatives have been evaluated for their local anesthetic effects, showing considerable activity and minimal toxicity. This suggests potential medical applications in pain management (Ran et al., 2015).

Antimicrobial Agents

  • Synthesis and Biological Evaluation : Novel 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles, structurally related to 4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile, have been synthesized and evaluated for their antimicrobial potential, showing significant inhibitory activity against various pathogenic strains (Sharma et al., 2017).

properties

IUPAC Name

4-(4,5-diphenyl-1H-imidazol-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3/c23-15-16-11-13-19(14-12-16)22-24-20(17-7-3-1-4-8-17)21(25-22)18-9-5-2-6-10-18/h1-14H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOZFYOJDPVGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C#N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477551
Record name Benzonitrile, 4-(4,5-diphenyl-1H-imidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile

CAS RN

29898-72-4
Record name Benzonitrile, 4-(4,5-diphenyl-1H-imidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
AR Yadav, PS Kendrekar, RP Pawar - Inorg Chem, 2017 - researchgate.net
Various substituted 2, 4, 5-triphenyl-1H-imidazole derivatives were synthesized and evaluated for in vitro antiproliferative activity against human non-small cell lung carcinoma-A549 cell …
Number of citations: 3 www.researchgate.net
SA Dake, MB Khedkar, GS Irmale… - Synthetic …, 2012 - Taylor & Francis
One-pot, three-component condensation of benzil/benzoin, substituted aromatic aldehydes, and ammonium acetate in an ethanol–water (1:1, v/v) solvent system using sulfated tin oxide …
R Khalifeh, A Niknam - Organic Preparations and Procedures …, 2020 - Taylor & Francis
The imidazole ring system is one of the most important heterocyclic substructures and has been found in a large number of pharmacologically active compounds, including the fungicide …
M Selvaraj, K Rajalakshmi, YS Nam, Y Lee… - Journal of Analytical …, 2019 - hindawi.com
Intracellular H 2 O 2 monitoring is important and has driven researchers to pursue advancements for the rapid identification of H 2 O 2 , since H 2 O 2 is short-lived in cell lines. An …
Number of citations: 9 www.hindawi.com
MV Marques, MM Ruthner, LAM Fontoura… - Journal of the Brazilian …, 2012 - SciELO Brasil
SciELO - Brasil - Metal chloride hydrates as Lewis acid catalysts in multicomponent synthesis of 2,4,5-triarylimidazoles or 2,4,5-triaryloxazoles Metal chloride hydrates as Lewis acid …
Number of citations: 46 www.scielo.br
M Rajabzadeh, H Eshghi, R Khalifeh… - Applied …, 2018 - Wiley Online Library
Catalytic one‐pot condensation of benzil, aldehyde and ammonium acetate have been successfully carried out using 2‐hydroxyethylammonium formate (HEAF) grafted on a magnetic …
B Das, J Kashanna, RA Kumar, P Jangili - Monatshefte für Chemie …, 2013 - Springer
2,4,5-Trisubstituted imidazoles have been synthesized by treatment of benzil with aldehydes and ammonium acetate in water under reflux in the presence of p-dodecylbenzenesulfonic …
H Alinezhad, V Alinezhad… - Journal of the Chinese …, 2017 - Wiley Online Library
An efficient and simple synthesis of 2,4,5‐trisubstituted imidazoles is achieved by three‐component cyclocondensation of benzil, aldehyde, and ammonium acetate by using nanosilica‐…
SN Yue, Y Wan, L Ye, WL Zhang… - Asian Journal of …, 2014 - Asian Journal of Chemistry
Number of citations: 1
P Prokofeva - 2023 - mediatum.ub.tum.de
This work discusses how complementary chemoproteomics methods can be implemented into the chemoproteomics-aided drug discovery pipeline. The first part describes a novel …
Number of citations: 2 mediatum.ub.tum.de

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